
3-bromo-2,6-dimethoxy-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-2,6-dimethoxy-N-methylbenzamide is an organic compound with the molecular formula C10H12BrNO3 It is a derivative of benzamide, featuring bromine and methoxy substituents on the benzene ring, along with a methyl group attached to the amide nitrogen
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2,6-dimethoxy-N-methylbenzamide typically involves the following steps:
Bromination: The starting material, 2,6-dimethoxybenzoic acid, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce the bromine atom at the 3-position of the benzene ring.
Amidation: The brominated product is then converted to the corresponding acid chloride using thionyl chloride (SOCl2). The acid chloride is subsequently reacted with N-methylamine (CH3NH2) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
3-bromo-2,6-dimethoxy-N-methylbenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (RNH2) under appropriate conditions.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Conducted in aqueous or organic solvents with the oxidizing agent, often under reflux conditions.
Reduction: Performed in anhydrous solvents such as ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzamides with various functional groups replacing the bromine atom.
Oxidation: Products include aldehydes or carboxylic acids derived from the oxidation of methoxy groups.
Reduction: Products include primary or secondary amines derived from the reduction of the amide group.
科学研究应用
3-bromo-2,6-dimethoxy-N-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe molecule in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 3-bromo-2,6-dimethoxy-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine and methoxy substituents can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the biological context and the specific target being studied.
相似化合物的比较
Similar Compounds
3-bromo-2,6-dimethoxybenzamide: Lacks the N-methyl group, which can affect its reactivity and biological activity.
2,6-dimethoxy-N-methylbenzamide: Lacks the bromine substituent, which can influence its chemical properties and interactions.
3-bromo-N-methylbenzamide: Lacks the methoxy groups, which can alter its solubility and reactivity.
Uniqueness
3-bromo-2,6-dimethoxy-N-methylbenzamide is unique due to the combination of bromine, methoxy, and N-methyl substituents on the benzamide core. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H12BrNO3 |
|---|---|
分子量 |
274.11 g/mol |
IUPAC 名称 |
3-bromo-2,6-dimethoxy-N-methylbenzamide |
InChI |
InChI=1S/C10H12BrNO3/c1-12-10(13)8-7(14-2)5-4-6(11)9(8)15-3/h4-5H,1-3H3,(H,12,13) |
InChI 键 |
FXPKJRROLPNABD-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=C(C=CC(=C1OC)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


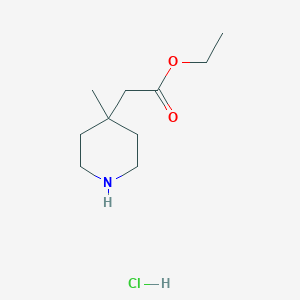
![1-Hydroxy-1H-benzo[d][1,2,3]triazole-6-sulfonic acid](/img/structure/B14776204.png)
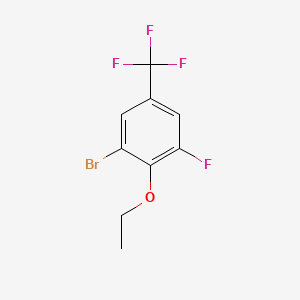
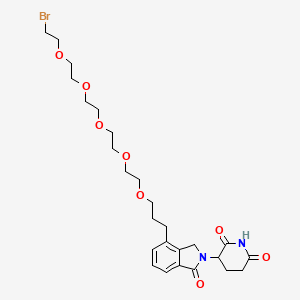

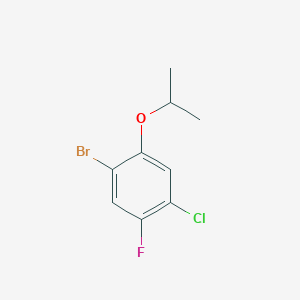
![5-Hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B14776244.png)
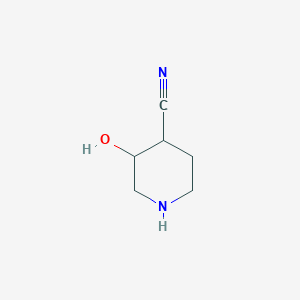
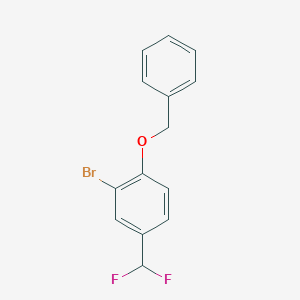
![tert-Butyl 3-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-1-yl)azetidine-1-carboxylate](/img/structure/B14776258.png)
![(8R)-8-hydroxy-3,5,10-trioxatricyclo[6.2.1.02,6]undecane-4,9-dione](/img/structure/B14776264.png)
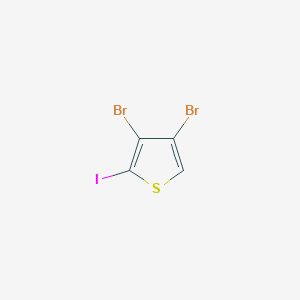
![Methyl 5-amino-4'-chloro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14776297.png)
![7-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B14776310.png)
